molecular formula C17H12F3N3O2S B5088562 N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B5088562
M. Wt: 379.4 g/mol
InChI Key: BREZFZQOFLHKRW-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes an acetylamino group, a trifluoromethyl group, and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Acetylation of the Amino Group: The amino group on the phenyl ring can be acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the acetylated phenyl ring with the benzothiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted benzothiazoles.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide can be compared with other similar compounds, such as:

    N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group, leading to different chemical reactivity and biological activity.

    N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-methylamide: Contains a methylamide group, which may alter its solubility and interaction with biological targets.

    N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-ethanamide: Features an ethanamide group, potentially affecting its pharmacokinetic properties and therapeutic potential.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c1-9(24)21-11-3-5-12(6-4-11)22-15(25)10-2-7-13-14(8-10)26-16(23-13)17(18,19)20/h2-8H,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREZFZQOFLHKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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